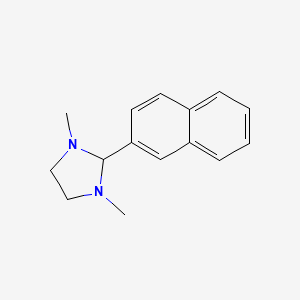
2-(tert-Butoxy)quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)quinoline-4-carbonitrile is a heterocyclic aromatic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)quinoline-4-carbonitrile typically involves the reaction of quinoline derivatives with tert-butyl alcohol and cyanide sources under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-amine, and various substituted quinoline derivatives .
Scientific Research Applications
2-(tert-Butoxy)quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)quinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar nitrile group and are known for their biological activities.
Quinoline derivatives: Compounds like quinoline-4-carboxylic acid and quinoline-4-amine have similar core structures and undergo similar reactions.
Uniqueness
2-(tert-Butoxy)quinoline-4-carbonitrile is unique due to its tert-butoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .
Properties
CAS No. |
855165-25-2 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)17-13-8-10(9-15)11-6-4-5-7-12(11)16-13/h4-8H,1-3H3 |
InChI Key |
HSDGEWSPXIKGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC2=CC=CC=C2C(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


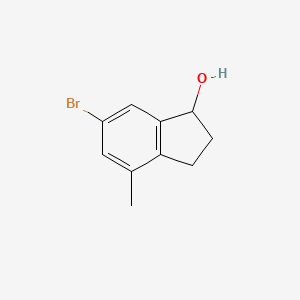
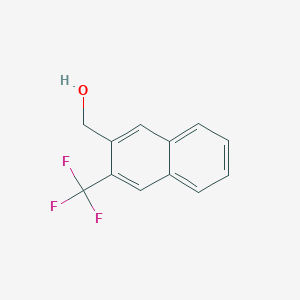

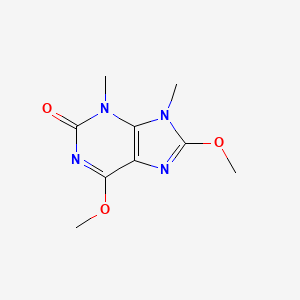


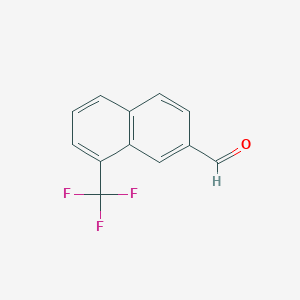
![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)



![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)
